molecular formula C18H17N3S B2697188 3-(4-Ethylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine CAS No. 896045-78-6

3-(4-Ethylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine

Cat. No. B2697188
CAS RN: 896045-78-6
M. Wt: 307.42
InChI Key: NXEWJJHTXVQUNZ-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine is a chemical compound that has gained significant attention in scientific research due to its various pharmacological properties. This compound is also known as EPYS and belongs to the pyridazine family of compounds. EPYS has been found to exhibit potential therapeutic effects against various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of EPYS is not fully understood. However, it is believed that EPYS exerts its pharmacological effects by modulating various signaling pathways in the cell. For example, EPYS has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. EPYS has also been found to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
EPYS has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosine kinases and cyclooxygenases. EPYS has also been found to modulate the expression of various genes involved in cell growth, survival, and inflammation. Additionally, EPYS has been found to exhibit antioxidant properties by reducing oxidative stress in the cell.

Advantages and Limitations for Lab Experiments

EPYS has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. EPYS is also stable under normal laboratory conditions and can be stored for extended periods. However, EPYS has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, EPYS has not been extensively studied for its toxicity and safety profile.

Future Directions

There are several future directions for the study of EPYS. One direction is to further investigate its potential therapeutic effects against various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study the mechanism of action of EPYS in greater detail, which will help to identify potential targets for drug development. Additionally, future studies should focus on improving the solubility and bioavailability of EPYS, which will enhance its potential for clinical use.

Synthesis Methods

EPYS can be synthesized using a variety of methods. One of the most common methods is the reaction between 4-ethylbenzaldehyde and 2-pyridinemethanethiol in the presence of a catalyst. The resulting product is then reacted with hydrazine hydrate to yield EPYS. Another method involves the reaction between 4-ethylbenzaldehyde and 2-pyridinemethanethiol in the presence of a base, followed by the reaction with a diazonium salt to yield EPYS.

Scientific Research Applications

EPYS has been extensively studied for its potential therapeutic effects against various diseases. It has been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. EPYS has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, EPYS has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-(4-ethylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3S/c1-2-14-6-8-15(9-7-14)17-10-11-18(21-20-17)22-13-16-5-3-4-12-19-16/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEWJJHTXVQUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323308
Record name 3-(4-ethylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788598
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

896045-78-6
Record name 3-(4-ethylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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